N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-methylbenzenecarboxamide
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, specific physical and chemical properties for “N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-methylbenzenecarboxamide” are not available in the retrieved sources .Scientific Research Applications
Application in Polymer Science
N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-methylbenzenecarboxamide and its derivatives have been studied for their use in developing high-performance materials. For instance, derivatives like 2,2′-bis(4-chlorothiophenyl)benzidine (BCTPB) were synthesized and used to create transparent polyimides (PIs) with notable properties like high refractive indices and small birefringence, as well as good thermomechanical stabilities. These polyimides show potential in applications requiring transparent, high-performance materials (Tapaswi et al., 2015).
Role in Chemiluminescence Studies
Compounds related to this compound have been synthesized and explored for their chemiluminescence properties. Such studies involve the singlet oxygenation of derivatives like 4-tert-butyl-3,3-dimethyl-5-(3-oxyphenyl)-2,3-dihydrothiophenes, resulting in sulfanyl-substituted bicyclic dioxetanes. These dioxetanes show stability at room temperature and exhibit light emission upon decomposition, indicating potential applications in the field of chemiluminescence (Watanabe et al., 2010).
Antimicrobial and Thermal Studies
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Studies have shown that the introduction of benzene rings to specific groups does not significantly enhance antibacterial activity, and these derivatives generally do not exhibit antifungal activity. Additionally, their thermal properties have been assessed using methods like thermogravimetric (TG) and differential scanning calorimetric (DSC) analyses, providing insights into their stability and potential pharmaceutical applications (Lahtinen et al., 2014).
Potential as Antimicrobial Agents
Synthesis of N-substituted derivatives of this compound has led to the discovery of potential antimicrobial agents. For example, specific derivatives have shown promising antibacterial activity against various bacterial strains. Such findings are crucial for the development of new antimicrobial drugs and the understanding of the structural factors that influence their efficacy (Patel et al., 2011).
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanyl-5-cyanophenyl]-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c1-14-3-2-4-16(11-14)21(25)24-19-12-15(13-23)5-10-20(19)26-18-8-6-17(22)7-9-18/h2-12H,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPIVYRZPSJDRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C#N)SC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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